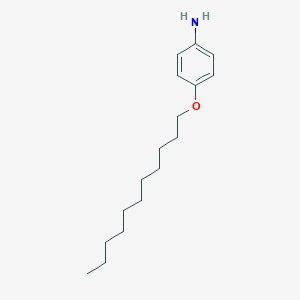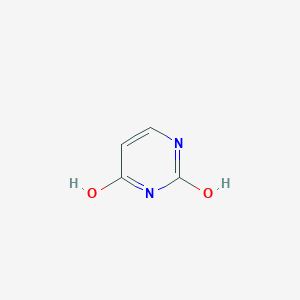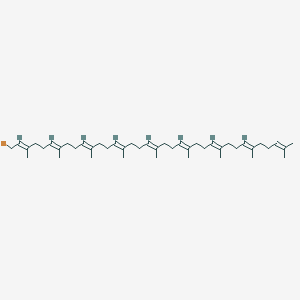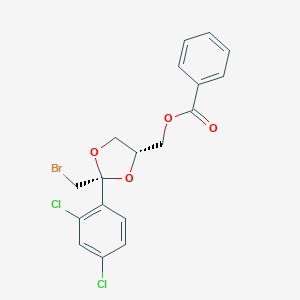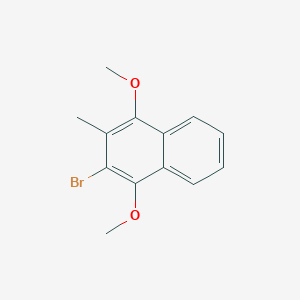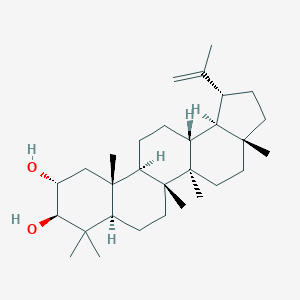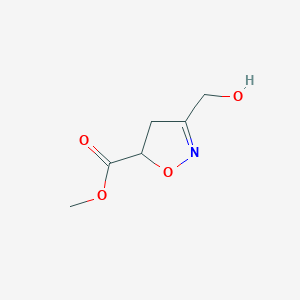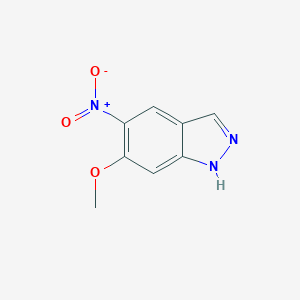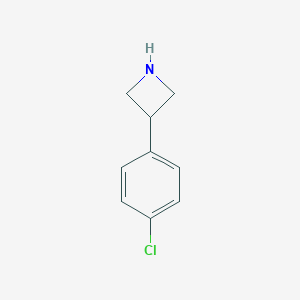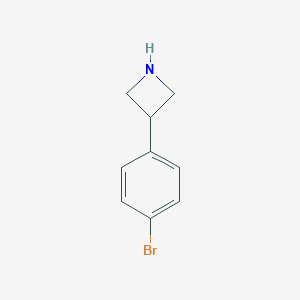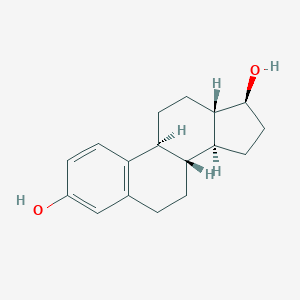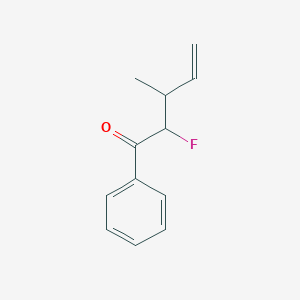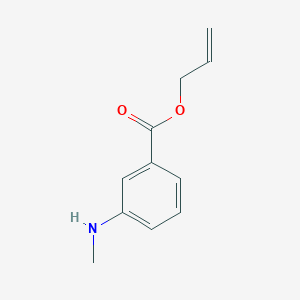
4-Chloro-2-(4-morpholino)-5-thiazolecarboxaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-Chloro-2-(4-morpholino)-5-thiazolecarboxaldehyde” appears to contain a thiazole ring, which is a type of heterocyclic compound that contains both sulfur and nitrogen in the ring. It also contains a morpholino group, which is a common functional group in organic chemistry, and an aldehyde group, which is characterized by the presence of a carbonyl center (a carbon double-bonded to oxygen) with the carbon atom also bonded to hydrogen and to an R group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the thiazole ring, the morpholino group, and the aldehyde group. The presence of these functional groups would likely confer certain chemical properties to the compound, such as its reactivity, polarity, and potential for hydrogen bonding .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the reactivity of its functional groups. For example, the aldehyde group is typically quite reactive and can undergo a variety of reactions, including oxidation and reduction reactions, nucleophilic addition reactions, and condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the properties of its functional groups. For example, the presence of the polar aldehyde group and the potentially charged morpholino group could make the compound soluble in polar solvents .Aplicaciones Científicas De Investigación
Application 1: Synthesis of 4-Morpholino-2-oxo-2H-chromene-3-carbaldehyde
- Summary of the Application: This compound is used in the synthesis of 4-Morpholino-2-oxo-2H-chromene-3-carbaldehyde, a molecule of interest in pharmaceutical research .
- Methods of Application: A solution of morpholine in dichloromethane was gradually added under stirring to an ice-cooled mixture of 4-chloro-2-oxo-2H-chromene-3-carbaldehyde in dichloromethane. After stirring for 30 minutes at 0-5 °C, the mixture was washed with water to remove unreacted morpholine and its salt .
- Results or Outcomes: The yield of the reaction was 56% of the desired product as yellow crystals .
Application 2: Synthesis of Novel 2-oxo-4-((4-(3-oxomorpholino)phenyl)amino)-2H-chromene-3-carbaldehyde Derivatives
- Summary of the Application: This compound is used in the synthesis of novel 2-oxo-4-((4-(3-oxomorpholino)phenyl)amino)-2H-chromene-3-carbaldehyde derivatives, which have been tested for biological evaluation against bacteria and fungus .
- Methods of Application: The synthesis involves a nucleophilic substitution reaction of 4-chloro-2-oxo-2H-chromene-3-carbaldehyde with 4-(4-aminophenyl) morpholin-3-one in the presence of base and methanol as a solvent .
- Results or Outcomes: The synthesized compounds were characterized using 1H NMR, Mass, and IR spectroscopic techniques. They were also screened for antimicrobial activity against standard drugs .
Application 3: Synthesis of 4-Morpholino-2-oxo-2H-chromene-3-carbaldehyde
- Summary of the Application: This compound is used in the synthesis of 4-Morpholino-2-oxo-2H-chromene-3-carbaldehyde, a molecule of interest in pharmaceutical research .
- Methods of Application: A solution of morpholine in dichloromethane was gradually added under stirring to an ice-cooled mixture of 4-chloro-2-oxo-2H-chromene-3-carbaldehyde in dichloromethane. After stirring for 30 minutes at 0-5 °C, the mixture was washed with water to remove unreacted morpholine and its salt .
- Results or Outcomes: The yield of the reaction was 56% of the desired product as yellow crystals .
Application 4: Synthesis and anti-oxidant activity of coumarinyl chalcones
- Summary of the Application: This compound is used in the synthesis of coumarinyl chalcones, which have been tested for their antioxidant potential .
- Methods of Application: The synthesis involves a nucleophilic substitution reaction of 4-chloro-2-oxo-2H-chromene-3-carbaldehyde with various aromatic aldehydes .
- Results or Outcomes: The synthesized compounds were evaluated for their antioxidant potential against 2,2-diphenyl-1-picrylhydrazyl (DPPH) and hydroxyl radicals in scavenging assays .
Application 5: Synthesis of 4-Morpholino-2-oxo-2H-chromene-3-carbaldehyde
- Summary of the Application: This compound is used in the synthesis of 4-Morpholino-2-oxo-2H-chromene-3-carbaldehyde, a molecule of interest in pharmaceutical research .
- Methods of Application: A solution of morpholine in dichloromethane was gradually added under stirring to an ice-cooled mixture of 4-chloro-2-oxo-2H-chromene-3-carbaldehyde in dichloromethane. After stirring for 30 minutes at 0-5 °C, the mixture was washed with water to remove unreacted morpholine and its salt .
- Results or Outcomes: The yield of the reaction was 56% of the desired product as yellow crystals .
Application 6: Synthesis and anti-oxidant activity of coumarinyl chalcones
- Summary of the Application: This compound is used in the synthesis of coumarinyl chalcones, which have been tested for their antioxidant potential .
- Methods of Application: The synthesis involves a nucleophilic substitution reaction of 4-chloro-2-oxo-2H-chromene-3-carbaldehyde with various aromatic aldehydes .
- Results or Outcomes: The synthesized compounds were evaluated for their antioxidant potential against 2,2-diphenyl-1-picrylhydrazyl (DPPH) and hydroxyl radicals in scavenging assays .
Direcciones Futuras
Propiedades
IUPAC Name |
4-chloro-2-morpholin-4-yl-1,3-thiazole-5-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O2S/c9-7-6(5-12)14-8(10-7)11-1-3-13-4-2-11/h5H,1-4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXXGEJVHSHQARO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=C(S2)C=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40376711 |
Source


|
| Record name | 4-Chloro-2-(morpholin-4-yl)-1,3-thiazole-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40376711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-(4-morpholino)-5-thiazolecarboxaldehyde | |
CAS RN |
129880-84-8 |
Source


|
| Record name | 4-Chloro-2-(morpholin-4-yl)-1,3-thiazole-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40376711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

